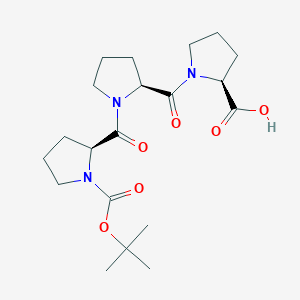
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline
Description
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline is a compound that belongs to the class of tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect amine groups due to its stability under basic conditions and ease of removal under acidic conditions . This compound is particularly significant in peptide synthesis, where it serves as a building block for more complex molecules.
Properties
CAS No. |
29804-51-1 |
|---|---|
Molecular Formula |
C20H31N3O6 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O6/c1-20(2,3)29-19(28)23-12-5-8-14(23)17(25)21-10-4-7-13(21)16(24)22-11-6-9-15(22)18(26)27/h13-15H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-/m0/s1 |
InChI Key |
XIMIRDCKYSGHMO-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. The major product of this reaction is the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like 1-ethyl-3-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


